molecular formula C13H19N B13591926 2-[(3,4-Dimethylphenyl)methyl]pyrrolidine

2-[(3,4-Dimethylphenyl)methyl]pyrrolidine

Cat. No.: B13591926
M. Wt: 189.30 g/mol
InChI Key: RQVINXPNJAMRFB-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)methyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity. The compound features a pyrrolidine ring substituted with a 3,4-dimethylphenylmethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)methyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)methyl]pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a ligand in the study of biological receptors and enzymes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the 3,4-dimethylphenylmethyl group.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

    2-Phenylpyrrolidine: A compound with a phenyl group attached to the pyrrolidine ring.

Uniqueness

2-[(3,4-Dimethylphenyl)methyl]pyrrolidine is unique due to the presence of the 3,4-dimethylphenylmethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-5-6-12(8-11(10)2)9-13-4-3-7-14-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3

InChI Key

RQVINXPNJAMRFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCN2)C

Origin of Product

United States

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